molecular formula C11H13N B1360344 1-Ethyl-2-methyl-1H-indole CAS No. 40876-94-6

1-Ethyl-2-methyl-1H-indole

Cat. No. B1360344
CAS RN: 40876-94-6
M. Wt: 159.23 g/mol
InChI Key: XMOWAIVXKJWQBJ-UHFFFAOYSA-N
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Patent
US09034895B2

Procedure details

To a mixture of 0.20 g (1.52 mmol) of 2-methylindole, 0.38 g (6.89 mmol) of KOH in DMSO (6 mL) was added 0.24 mL (3.04 mmol) of iodoethane. The mixture was stirred at room temperature for 12 hours, quenched by the addition of 15 mL of H2O, and extracted with ethyl acetate (2×15 mL). The combined organic extracts were washed with water (10 mL), brine (20 mL), dried (MgSO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography (ether/petroleum ether 0.5:9.5) to give 0.20 g (83%) of the desired product as a red oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[OH-].[K+].I[CH2:14][CH3:15]>CS(C)=O>[CH2:14]([N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:2]1[CH3:1])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1
Name
Quantity
0.38 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.24 mL
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of 15 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×15 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (10 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (ether/petroleum ether 0.5:9.5)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N1C(=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.